

A Comprehensive Technical Guide to the Solubility of Bosentan Hydrate in Organic Solvents

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Compound of Interest

Compound Name: Bosentan hydrate

Cat. No.: B000569

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **bosentan hydrate** in dimethyl sulfoxide (DMSO) and other common organic solvents. The information compiled herein is intended to support research, formulation development, and analytical method design involving this dual endothelin receptor antagonist.

Core Solubility Data

The solubility of bosentan, a drug used to treat pulmonary arterial hypertension, is a critical parameter for its formulation and delivery. Bosentan is poorly soluble in aqueous solutions, particularly at low pH.^{[1][2][3][4]} Its solubility, however, increases in organic solvents and at higher pH values.^{[1][2]}

Quantitative Solubility of Bosentan in Organic Solvents

The following table summarizes the quantitative solubility data for bosentan in various organic solvents. It is important to note that some sources refer to "bosentan" without specifying the hydrate form, which may account for slight variations in reported values.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	≥ 100	175.55	Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended.	[5][6]
Dimethyl Sulfoxide (DMSO)	12	-	-	[7]
Dimethyl Sulfoxide (DMSO)	5	-	Solution is clear when warmed.	
Dimethylformamide (DMF)	20	-	-	[7]
Ethanol	11	-	-	[7]
Ethanol	60	-	-	[6]
Ethanol	1.258	-	-	[8]
Methanol	1.014	-	-	[8]

Qualitative Solubility of Bosentan Monohydrate

A patent for bosentan salts provides a qualitative description of bosentan monohydrate's solubility in several organic solvents.[1]

Solvent	Qualitative Solubility
Acetone	Freely Soluble
Dichloromethane	Freely Soluble
Ethanol	Soluble
Ethyl Acetate	Soluble
Methanol	Slightly Soluble
Isopropanol	Slightly Soluble
Hexane	Very Slightly Soluble

Experimental Protocols for Solubility Determination

A commonly employed method for determining the solubility of compounds like bosentan is the shake-flask method, followed by a quantitative analytical technique such as UV-visible spectrophotometry.^{[9][10]}

General Shake-Flask Method Protocol

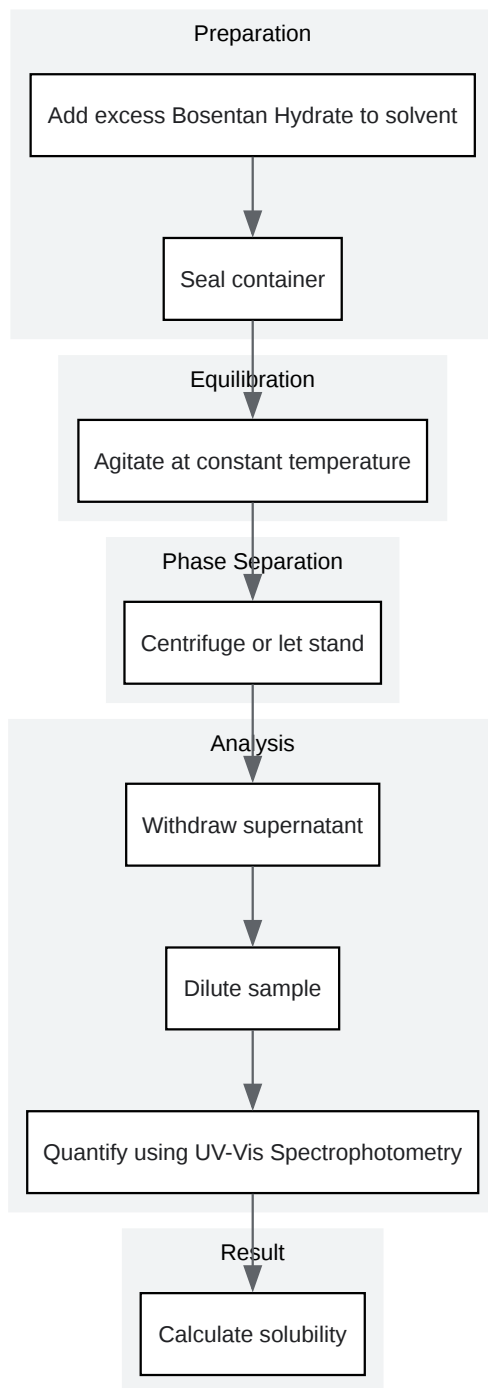
- **Preparation of Saturated Solution:** An excess amount of **bosentan hydrate** is added to a known volume of the selected organic solvent in a sealed container (e.g., a flask).
- **Equilibration:** The container is agitated (e.g., using an orbital shaker) at a constant temperature for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached and the solution is saturated.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sample Collection and Dilution:** A precise volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the measurement instrument.
- **Quantification:** The concentration of bosentan in the diluted solution is determined using a calibrated analytical method, such as UV-visible spectrophotometry at a specific wavelength

(e.g., 270 nm).^{[8][11]}

- Calculation: The solubility is then calculated by taking into account the dilution factor.

This experimental workflow can be visualized as follows:

Experimental Workflow for Solubility Determination



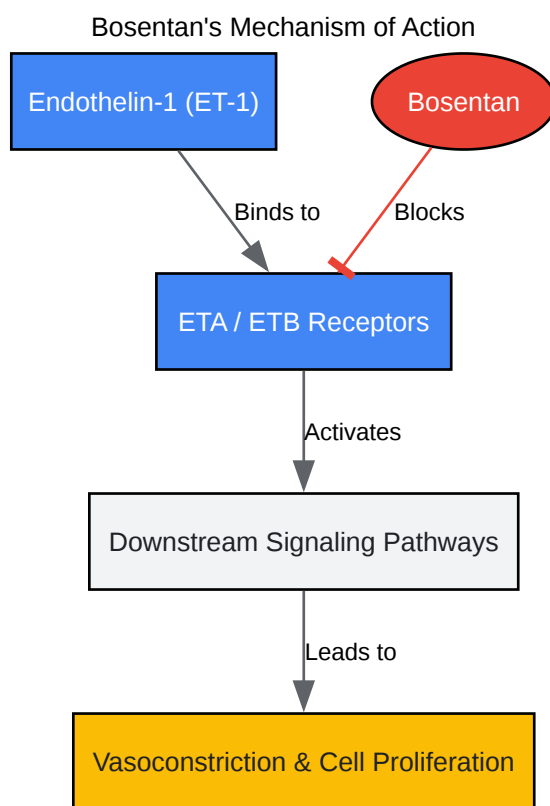
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Workflow for determining **bosentan hydrate** solubility.

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan functions as a dual antagonist of endothelin-1 (ET-1) receptors, specifically targeting both the endothelin A (ETA) and endothelin B (ETB) receptors.[12][13] ET-1 is a potent vasoconstrictor, and by blocking its receptors, bosentan prevents the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[12] This mechanism is central to its therapeutic effect in pulmonary arterial hypertension.

The simplified signaling pathway is illustrated below:



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Simplified signaling pathway of bosentan.

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